molecular formula C30H52O26 B046576 (2R,3S,4R,5R)-6-hydroxy-2,3,4,5-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal CAS No. 6082-32-2

(2R,3S,4R,5R)-6-hydroxy-2,3,4,5-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal

Cat. No.: B046576
CAS No.: 6082-32-2
M. Wt: 828.7 g/mol
InChI Key: ZFGVMMVMFNPHAQ-XAKZEXHGSA-N
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Description

Isomaltopentaose is a type of isomalto-oligosaccharide (IMO) compound, which is a carbohydrate composed of five glucose units linked by α-1,6-glycosidic bonds. It is commonly used as a functional food ingredient due to its prebiotic properties, which promote the growth of beneficial gut bacteria .

Preparation Methods

Isomaltopentaose can be synthesized through enzymatic processes involving the hydrolysis of starch. The primary enzyme used in this process is α-amylase, which breaks down starch into smaller oligosaccharides. These oligosaccharides are then further processed by transglucosidase to form isomaltopentaose . Industrial production methods often involve the use of genetically modified microorganisms to enhance the efficiency and yield of the enzymatic reactions .

Chemical Reactions Analysis

Isomaltopentaose undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of gluconic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of sugar alcohols.

Scientific Research Applications

Isomaltopentaose has a wide range of applications in scientific research:

Mechanism of Action

Isomaltopentaose exerts its effects primarily through its prebiotic activity. It selectively stimulates the growth of beneficial gut bacteria, such as Bifidobacteria and Lactobacilli, by serving as a substrate for their fermentation. This fermentation process produces short-chain fatty acids, which have various health benefits, including improved gut barrier function and anti-inflammatory effects .

Comparison with Similar Compounds

Isomaltopentaose is unique among isomalto-oligosaccharides due to its specific structure and degree of polymerization. Similar compounds include:

    Isomaltose: Composed of two glucose units linked by an α-1,6-glycosidic bond.

    Isomaltotriose: Composed of three glucose units.

    Isomaltotetraose: Composed of four glucose units.

    Isomaltohexaose: Composed of six glucose units.

Isomaltopentaose stands out due to its optimal chain length, which provides a balance between solubility and prebiotic efficacy.

Properties

IUPAC Name

(2R,3S,4R,5R)-6-hydroxy-2,3,4,5-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O26/c31-1-7-13(37)17(41)21(45)27(49-7)53-11(5-35)25(55-29-23(47)19(43)15(39)9(3-33)51-29)26(56-30-24(48)20(44)16(40)10(4-34)52-30)12(6-36)54-28-22(46)18(42)14(38)8(2-32)50-28/h5,7-34,36-48H,1-4,6H2/t7-,8-,9-,10-,11+,12-,13-,14-,15-,16-,17+,18+,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGVMMVMFNPHAQ-XAKZEXHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H](CO)[C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209661
Record name Isomaltopentaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

828.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6082-32-2
Record name Isomaltopentaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is Isomaltopentaose (IMO5)?

A1: Isomaltopentaose is a linear oligosaccharide consisting of five glucose units linked by α(1→6) glycosidic bonds. It is a constituent of dextran, a complex branched glucan produced by certain bacteria.

Q2: How does Isomaltopentaose interact with antibodies specific for dextran?

A2: Isomaltopentaose acts as a hapten, binding to the combining sites of antibodies that are specific for dextran. [, , , , , , , , , ] The strength of this interaction depends on the size and shape of the antibody combining site, with some antibodies exhibiting maximum complementarity for Isomaltopentaose. [, ] This interaction can be measured using techniques like quantitative precipitin inhibition assays, equilibrium dialysis, fluorescence quenching, and affinity electrophoresis. [, , , ]

Q3: How does the size of the antibody combining site affect its interaction with Isomaltopentaose and other isomaltose oligosaccharides?

A3: Studies using murine myeloma proteins have shown that the size of the antibody combining site plays a crucial role in its affinity for isomaltose oligosaccharides. [, ] For instance, the myeloma protein W3129, which has a cavity-type combining site, shows the highest affinity for Isomaltopentaose. [] In contrast, QUPC52, another myeloma protein with a groove-type combining site, exhibits the strongest binding to isomaltohexaose. [] This suggests that the optimal binding occurs when the oligosaccharide size matches the dimensions of the antibody combining site.

Q4: Can the binding of Isomaltopentaose to anti-dextran antibodies be inhibited?

A4: Yes, the binding can be inhibited by the presence of other dextran molecules or isomaltose oligosaccharides, with the degree of inhibition depending on the size and structure of the competing molecule. [, , , , , ] For example, isomaltohexaose exhibits stronger inhibition than isomaltotetraose in the dextran-human anti-dextran system. [] This suggests that the size and structure of the competing molecule play a role in its ability to inhibit the binding of Isomaltopentaose to anti-dextran antibodies.

Q5: Are all anti-dextran antibodies inhibited by Isomaltopentaose to the same extent?

A5: No, the degree of inhibition by Isomaltopentaose and other isomaltose oligosaccharides can vary significantly between different anti-dextran antibodies, even within the same individual. [] This variation indicates heterogeneity in the size and shape of the combining sites of anti-dextran antibodies, even when produced by the same individual.

Q6: Are there any enzymes that can hydrolyze Isomaltopentaose?

A6: Yes, dextranases are enzymes that can hydrolyze the α(1→6) glycosidic bonds in Isomaltopentaose, breaking it down into smaller oligosaccharides or glucose. [, ] One study identified a marine actinomycete, Saccharomonospora sp. K1, that produces a dextranase capable of hydrolyzing dextran primarily into isomaltoheptose and Isomaltopentaose. [] This highlights the potential use of such enzymes in producing specific isomaltose oligosaccharides from dextran.

Q7: Can Isomaltopentaose be used to study the specificity of glucan-binding proteins other than antibodies?

A7: Yes, Isomaltopentaose has been used to investigate the specificity of the glucan-binding lectin (GBL) found in Streptococcus cricetus. [] This study revealed that GBL exhibits a strong affinity for glucans rich in α(1→6) linkages and that Isomaltopentaose can inhibit GBL's interaction with high-molecular-weight glucans. [] This highlights the broader application of Isomaltopentaose in studying the binding properties of various glucan-binding proteins.

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